RN486

Catalog No.
S547908
CAS No.
1242156-23-5
M.F
C35H35FN6O3
M. Wt
606.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RN486

CAS Number

1242156-23-5

Product Name

RN486

IUPAC Name

6-cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)-2-pyridinyl]amino]-6-oxo-3-pyridinyl]phenyl]isoquinolin-1-one

Molecular Formula

C35H35FN6O3

Molecular Weight

606.7 g/mol

InChI

InChI=1S/C35H35FN6O3/c1-39-12-14-41(15-13-39)26-8-9-32(37-19-26)38-30-18-25(20-40(2)34(30)44)27-4-3-5-31(28(27)21-43)42-11-10-23-16-24(22-6-7-22)17-29(36)33(23)35(42)45/h3-5,8-11,16-20,22,43H,6-7,12-15,21H2,1-2H3,(H,37,38)

InChI Key

ZTUJNJAKTLHBEX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

RN486; RN-486; RN 486

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=CC=C4)N5C=CC6=CC(=CC(=C6C5=O)F)C7CC7)CO

The exact mass of the compound 6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one is 606.27547 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

RN486 is a potent, orally active, and selective covalent inhibitor of Bruton's tyrosine kinase (Btk) with a biochemical IC50 of 4.0 nM. As a key enzyme in the signaling pathways of B-cells and myeloid cells like mast cells and monocytes, Btk is a critical target in immunology and inflammation research. RN486 was developed through structure-based drug design to provide a highly selective tool for investigating Btk-dependent pathways, demonstrating efficacy in multiple cell-based functional assays and established rodent models of autoimmune disease.

Not all Btk inhibitors are interchangeable for research applications. First-generation inhibitors, such as the widely-used comparator Ibrutinib, are known to potently inhibit other kinases like EGFR, TEC, and ITK. This off-target activity can introduce confounding variables, making it difficult to attribute observed effects solely to Btk inhibition and potentially leading to misinterpretation of experimental results. RN486 was specifically designed for high selectivity, providing a more precise tool to dissect Btk-specific pathways without the ambiguity caused by broad kinase inhibition profiles of less selective alternatives.

High Potency in Diverse Immune Cell Functional Assays

RN486 demonstrates potent functional inhibition across multiple Btk-expressing immune cell types, which is critical for its utility as a research tool. In human cell-based assays, it inhibited Fcε receptor-induced mast cell degranulation with an IC50 of 2.9 nM and Fcγ receptor-mediated TNFα production in monocytes with an IC50 of 7.0 nM. Furthermore, it potently inhibited B-cell receptor (BCR)-induced activation in a human whole blood assay with an IC50 of 21.0 nM, confirming its activity in a complex biological matrix.

Evidence DimensionCellular Functional Inhibition (IC50)
Target Compound Data2.9 nM (Mast Cell Degranulation), 7.0 nM (Monocyte TNFα), 21.0 nM (B-Cell Activation, Whole Blood)
Comparator Or BaselineN/A (Demonstration of broad functional potency)
Quantified DifferenceN/A
ConditionsHuman mast cell, monocyte, and whole blood assays.

This confirms the compound is not just a potent enzyme inhibitor but effectively blocks Btk-mediated signaling in multiple, distinct primary immune cell types relevant to autoimmune and inflammatory disease research.

Designed for Selectivity to Avoid Confounding Off-Target Effects of Ibrutinib

A primary procurement differentiator for a tool compound is its selectivity. RN486 is described as a highly selective Btk inhibitor. This contrasts sharply with the first-generation inhibitor Ibrutinib, which potently inhibits other kinases that can confound research outcomes. For example, Ibrutinib inhibits EGFR with an IC50 of 5.3 times its Btk potency and ITK with an IC50 of 3.3 times its Btk potency. These off-target activities are linked to side effects like rash and diarrhea and can interfere with studies where EGFR or T-cell signaling pathways are active.

Evidence DimensionKinase Selectivity (IC50 Ratio vs. Btk)
Target Compound DataDescribed as 'highly selective'
Comparator Or BaselineIbrutinib: Potently inhibits EGFR (5.3x Btk IC50), ITK (3.3x Btk IC50), and other TEC family kinases.
Quantified DifferenceQualitatively superior selectivity profile designed to avoid known liabilities of Ibrutinib.
ConditionsIn vitro biochemical kinase assays.

Choosing RN486 minimizes the risk of generating ambiguous data, ensuring that observed biological effects can be more confidently attributed to the specific inhibition of Btk.

Demonstrated In Vivo Efficacy in Standard Rodent Arthritis Models

RN486 is orally active and has demonstrated robust efficacy in well-established preclinical models of rheumatoid arthritis. In the rat adjuvant-induced arthritis (AIA) model, oral administration of RN486 significantly inhibited paw swelling and other inflammatory markers. It also produced significant anti-inflammatory and bone-protective effects in the mouse collagen-induced arthritis (CIA) model, validating its utility for in vivo studies requiring a functional, orally bioavailable compound.

Evidence DimensionIn Vivo Efficacy
Target Compound DataRobust anti-inflammatory and bone-protective effects with oral dosing.
Comparator Or BaselineVehicle control in arthritis models.
Quantified DifferenceStatistically significant reduction in paw swelling and inflammatory markers.
ConditionsRat Adjuvant-Induced Arthritis (AIA) and Mouse Collagen-Induced Arthritis (CIA) models.

This provides direct evidence of oral bioavailability and therapeutic activity in a complex disease model, de-risking its use for researchers planning to conduct animal studies on Btk's role in autoimmunity.

In Vivo Studies of Arthritis Requiring an Orally Active, Selective Btk Inhibitor

Based on its demonstrated ability to produce robust anti-inflammatory and bone-protective effects in both rat AIA and mouse CIA models upon oral administration, RN486 is a suitable choice for preclinical efficacy studies targeting Btk in autoimmune arthritis.

Dissecting Btk Signaling with Minimal Off-Target Kinase Confounding

For experiments designed to specifically interrogate the role of Btk, the high selectivity of RN486 is a critical advantage. It avoids the known potent inhibition of EGFR and TEC family kinases associated with Ibrutinib, ensuring clearer, more interpretable results in cell signaling studies.

Functional Analysis of Btk in Mast Cells, Monocytes, and B-lymphocytes

RN486 has been validated with low nanomolar IC50 values in functional assays for mast cell degranulation, monocyte cytokine production, and B-cell activation. This makes it an ideal tool for comparative studies investigating the role of Btk across these different immune cell lineages.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

606.27546716 Da

Monoisotopic Mass

606.27546716 Da

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

RN486

Dates

Last modified: 08-15-2023
1: Mina-Osorio P, LaStant J, Keirstead N, Whittard T, Ayala J, Stefanova S, Garrido R, Dimaano N, Hilton H, Giron M, Lau KY, Hang J, Postelnek J, Kim Y, Min S, Patel A, Woods J, Ramanujam M, DeMartino J, Narula S, Xu D. Suppression of glomerulonephritis in lupus-prone NZB × NZW mice by RN486, a selective inhibitor of Bruton's tyrosine kinase. Arthritis Rheum. 2013 Sep;65(9):2380-91. doi: 10.1002/art.38047. PubMed PMID: 23754328.
2: Xu D, Kim Y, Postelnek J, Vu MD, Hu DQ, Liao C, Bradshaw M, Hsu J, Zhang J, Pashine A, Srinivasan D, Woods J, Levin A, O'Mahony A, Owens TD, Lou Y, Hill RJ, Narula S, DeMartino J, Fine JS. RN486, a selective Bruton's tyrosine kinase inhibitor, abrogates immune hypersensitivity responses and arthritis in rodents. J Pharmacol Exp Ther. 2012 Apr;341(1):90-103. doi: 10.1124/jpet.111.187740. PubMed PMID: 22228807.
3: Lou Y, Han X, Kuglstatter A, Kondru RK, Sweeney ZK, Soth M, McIntosh J, Litman R, Suh J, Kocer B, Davis D, Park J, Frauchiger S, Dewdney N, Zecic H, Taygerly JP, Sarma K, Hong J, Hill RJ, Gabriel T, Goldstein DM, Owens TD. Structure-based drug design of RN486, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, for the treatment of rheumatoid arthritis. J Med Chem. 2015 Jan 8;58(1):512-6. doi: 10.1021/jm500305p. PubMed PMID: 24712864.
4: Hartkamp LM, Fine JS, van Es IE, Tang MW, Smith M, Woods J, Narula S, DeMartino J, Tak PP, Reedquist KA. Btk inhibition suppresses agonist-induced human macrophage activation and inflammatory gene expression in RA synovial tissue explants. Ann Rheum Dis. 2015 Aug;74(8):1603-11. doi: 10.1136/annrheumdis-2013-204143. PubMed PMID: 24764451.
5: Zhao X, Huang W, Wang Y, Xin M, Jin Q, Cai J, Tang F, Zhao Y, Xiang H. Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. Bioorg Med Chem. 2015 Feb 15;23(4):891-901. doi: 10.1016/j.bmc.2014.10.043. PubMed PMID: 25596757.
6: Zhao X, Xin M, Huang W, Ren Y, Jin Q, Tang F, Jiang H, Wang Y, Yang J, Mo S, Xiang H. Design, synthesis and evaluation of novel 5-phenylpyridin-2(1H)-one derivatives as potent reversible Bruton's tyrosine kinase inhibitors. Bioorg Med Chem. 2015 Jan 15;23(2):348-64. doi: 10.1016/j.bmc.2014.11.006. PubMed PMID: 25515957.
7: Hsu J, Gu Y, Tan SL, Narula S, DeMartino JA, Liao C. Bruton's Tyrosine Kinase mediates platelet receptor-induced generation of microparticles: a potential mechanism for amplification of inflammatory responses in rheumatoid arthritis synovial joints. Immunol Lett. 2013 Feb;150(1-2):97-104. doi: 10.1016/j.imlet.2012.12.007. PubMed PMID: 23266841.
8: Wang J, Lau KY, Jung J, Ravindran P, Barrat FJ. Bruton's tyrosine kinase regulates TLR9 but not TLR7 signaling in human plasmacytoid dendritic cells. Eur J Immunol. 2014 Apr;44(4):1130-6. doi: 10.1002/eji.201344030. PubMed PMID: 24375473.
9: Zhao X, Huang W, Wang Y, Xin M, Jin Q, Cai J, Tang F, Zhao Y, Xiang H. Pyrrolo[2,3-b]pyridine derivatives as potent Bruton's tyrosine kinase inhibitors. Bioorg Med Chem. 2015 Aug 1;23(15):4344-53. doi: 10.1016/j.bmc.2015.06.023. PubMed PMID: 26169764.

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